Vitamin D3

Übersicht

Beschreibung

Vitamin D3, also known as this compound, is a type of vitamin D that is produced by the skin when exposed to ultraviolet B (UVB) light. It is found in certain foods and can be taken as a dietary supplement. This compound is essential for maintaining healthy bones and teeth, supporting the immune system, brain, and nervous system, and regulating insulin levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vitamin D3 can be synthesized through the photochemical conversion of 7-dehydrocholesterol, a process that mimics the natural production in the skin. This involves exposure to UVB light, which converts 7-dehydrocholesterol to pre-cholecalciferol, followed by thermal isomerization to cholecalciferol .

Industrial Production Methods: Industrially, cholecalciferol is produced by extracting 7-dehydrocholesterol from lanolin, which is then irradiated with UVB light to produce cholecalciferol. This method is efficient and widely used in the production of vitamin D supplements .

Analyse Chemischer Reaktionen

Types of Reactions: Vitamin D3 undergoes several biochemical reactions in the body. It is first hydroxylated in the liver to form calcifediol (25-hydroxycholecalciferol), and then further hydroxylated in the kidneys to form calcitriol (1,25-dihydroxycholecalciferol), the active form of vitamin D .

Common Reagents and Conditions: The hydroxylation reactions require specific enzymes: 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys. These reactions occur under physiological conditions and are essential for the activation of cholecalciferol .

Major Products: The major products formed from these reactions are calcifediol and calcitriol, which play crucial roles in calcium and phosphate homeostasis .

Wissenschaftliche Forschungsanwendungen

Bone Health and Metabolism

Vitamin D3 is essential for calcium absorption and bone metabolism. It helps maintain bone density and prevent conditions such as rickets in children and osteomalacia in adults.

Research Findings

- A large-scale study known as the Vitamin D Assessment (VIDA) trial indicated that correcting severe Vitamin D deficiency improved bone mass density in participants who were deficient at baseline. However, supplementation did not yield significant improvements in those already replete with this compound .

- The VITamin D and OmegA-3 TriaL (VITAL) found that daily supplementation of 2,000 IU of this compound did not significantly reduce the incidence of total fractures among older adults .

Immune Function

This compound has been shown to modulate immune responses, potentially reducing the risk of autoimmune diseases and infections.

Case Studies

- A meta-analysis indicated that Vitamin D supplementation could lower the incidence of autoimmune diseases by approximately 22% in older adults . Conditions such as rheumatoid arthritis and psoriasis were specifically noted.

- Observational studies have linked adequate Vitamin D levels to a lower risk of respiratory infections, suggesting its role in enhancing innate immunity .

Cancer Prevention

Research has explored the potential protective effects of this compound against certain types of cancer.

Findings

- The VITAL trial also assessed cancer incidence among participants taking this compound supplements. While no significant differences were observed in breast, prostate, or colorectal cancer rates between the groups, longer follow-up periods may be necessary to fully understand these effects .

- Laboratory studies suggest that Vitamin D can inhibit cancer cell proliferation and induce apoptosis in malignant cells .

Cardiovascular Health

This compound's influence on cardiovascular health has been a topic of interest due to its association with various heart conditions.

Research Insights

- Observational studies have suggested that higher levels of Vitamin D are correlated with a reduced risk of heart disease. However, randomized controlled trials have produced mixed results regarding its effectiveness in lowering blood pressure or improving cardiovascular outcomes .

Innovative Delivery Systems

Given the low water solubility of this compound, novel drug delivery systems are being developed to enhance its bioavailability.

Recent Developments

- A study introduced a nanocellulose-based membrane for the controlled release of this compound. This system demonstrated sustained release capabilities, which could facilitate better absorption and efficacy in treating deficiencies .

Data Table: Summary of Key Research Findings on this compound Applications

Wirkmechanismus

Vitamin D3 exerts its effects through its active form, calcitriol. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor found in various tissues throughout the body. This binding activates the VDR, which then regulates the expression of genes involved in calcium and phosphate absorption, bone mineralization, and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Ergocalciferol (Vitamin D2): Derived from plant sources and fungi, ergocalciferol is less potent than cholecalciferol and has a different side chain structure.

Calcifediol (25-Hydroxycholecalciferol): The primary circulating form of vitamin D, produced by the hydroxylation of cholecalciferol in the liver.

Calcitriol (1,25-Dihydroxycholecalciferol): The active form of vitamin D, produced by the hydroxylation of calcifediol in the kidneys.

Uniqueness of Vitamin D3: this compound is unique in its high potency and efficiency in raising and maintaining adequate levels of vitamin D in the body. It is the preferred form of vitamin D for supplementation due to its stability and effectiveness .

Biologische Aktivität

Vitamin D3, also known as cholecalciferol, is a fat-soluble vitamin that plays a crucial role in various biological processes in the human body. Its biological activity is primarily mediated through its active form, 1α,25-dihydroxythis compound (calcitriol), which binds to the vitamin D receptor (VDR) and influences gene expression. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, and implications for health.

-

Vitamin D Receptor Activation :

- This compound is converted in the liver to 25-hydroxythis compound (25(OH)D) and then in the kidneys to its active form, calcitriol (1α,25(OH)2D3). Calcitriol binds to VDR, forming a complex that regulates the transcription of target genes involved in calcium and phosphate metabolism, immune function, and cell proliferation .

- Genomic and Non-Genomic Effects :

Physiological Effects

- Calcium Homeostasis :

- Bone Health :

- Immune Function :

- Cardiovascular Health :

Case Studies and Clinical Trials

- ViDA Study :

- Mendelian Randomization Studies :

Data Tables

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| ViDA Study | 5,000 adults | Monthly high-dose vitamin D | Reduced respiratory infections |

| UK Biobank | 20,025 individuals | Observational | Lower myocardial infarction risk with higher serum 25(OH)D levels |

Eigenschaften

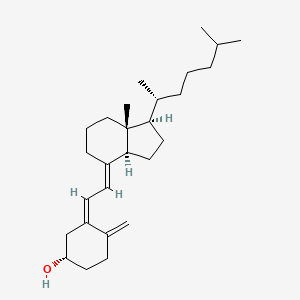

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i3D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-GLSUUORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80666-48-4 | |

| Record name | 80666-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.